![molecular formula C16H21N3O4 B13465355 tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate](/img/structure/B13465355.png)
tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate is a chemical compound with a molecular formula of C16H22N2O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of more complex molecules and has shown potential in various biochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-aminophenyl-2,6-dioxopiperidine under specific conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. The use of a base like diisopropylethylamine (DIEA) is common to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate is not fully understood. it is believed to exert its effects by binding to proteins and enzymes through hydrogen bonding and electrostatic interactions. Additionally, it may interact with other molecules through non-covalent interactions, such as van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound has a similar structure and is used in similar applications.
tert-Butyl (2,6-Dioxopiperidin-3-yl)carbamate: Another closely related compound with comparable properties and uses.
Uniqueness
tert-Butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate is unique due to its specific functional groups and the potential for diverse chemical reactions. Its ability to interact with biological molecules makes it a valuable compound for research in various scientific fields.
Eigenschaften
Molekularformel |
C16H21N3O4 |
|---|---|
Molekulargewicht |
319.36 g/mol |
IUPAC-Name |
tert-butyl N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]carbamate |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)23-15(22)18-11-6-4-5-10(9-11)17-12-7-8-13(20)19-14(12)21/h4-6,9,12,17H,7-8H2,1-3H3,(H,18,22)(H,19,20,21) |
InChI-Schlüssel |
DOFJWRDLRQXLMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC2CCC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


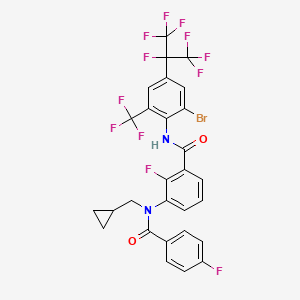

![[4-(2-Methylsulfonylethoxy)phenyl]boronic acid](/img/structure/B13465302.png)
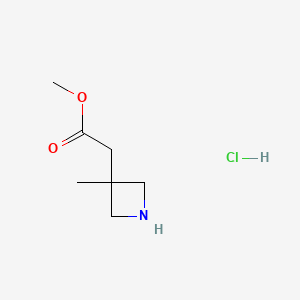
![2-[2-(Pyrrolidin-3-yl)-1,3-thiazol-4-yl]aceticaciddihydrochloride](/img/structure/B13465320.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate](/img/structure/B13465325.png)
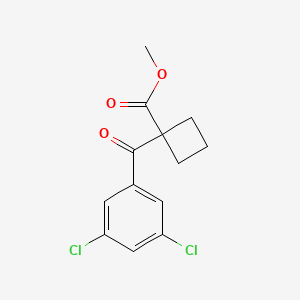
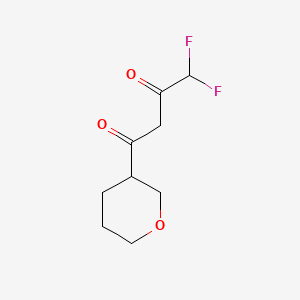
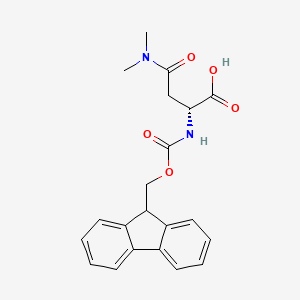

![4-(Ethoxycarbonyl)-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13465346.png)
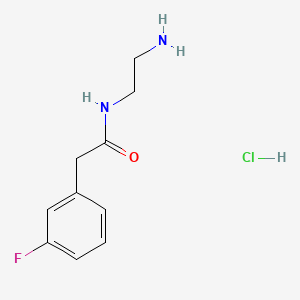
![1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13465350.png)
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-2-yl}acetic acid](/img/structure/B13465352.png)
